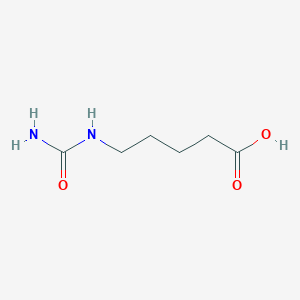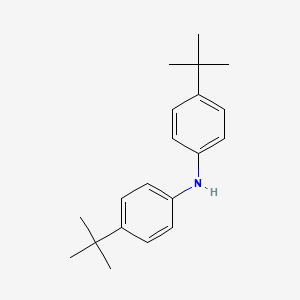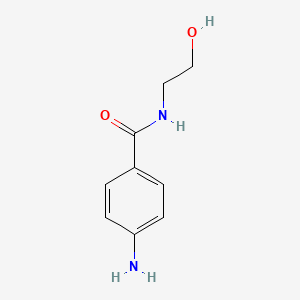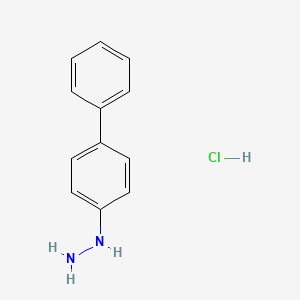
3-(Bromomethyl)thiophene
描述
3-(Bromomethyl)thiophene is an organic compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. The bromomethyl group attached to the thiophene ring makes this compound particularly interesting for various chemical reactions and applications .
作用机制
Target of Action
3-Bromomethylthiophene is a unique chemical compound with the empirical formula C5H5BrS
Pharmacokinetics
It can be analyzed by a reverse phase (rp) high-performance liquid chromatography (hplc) method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Action Environment
Factors such as pH, temperature, and solvent can potentially affect the compound’s action . .
生化分析
Biochemical Properties
3-(Bromomethyl)thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . These interactions are primarily due to the compound’s ability to form stable complexes with biomolecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit tumor cell growth in vitro on human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) after a continuous exposure of 48 hours . This indicates its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted . These metabolic processes are essential for regulating the compound’s bioavailability and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound significantly affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism and signaling . This targeted localization enhances the compound’s efficacy and reduces off-target effects.
准备方法
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide in the presence of benzoyl peroxide. The reaction is typically carried out in a solvent such as benzene under reflux conditions. The process involves the addition of N-bromosuccinimide to a solution of 3-methylthiophene and benzoyl peroxide in benzene, followed by refluxing and subsequent purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反应分析
Types of Reactions: 3-(Bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are useful in electronic and optoelectronic applications
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Polymerization Reactions: Catalysts such as nickel or palladium complexes are used in the polymerization of this compound
Major Products Formed:
Substitution Reactions: Various substituted thiophenes, depending on the nucleophile used.
Oxidation Reactions: Thiophene sulfoxides and sulfones.
Polymerization Reactions: Polythiophenes with varying degrees of polymerization
科学研究应用
3-(Bromomethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of conductive polymers and materials for electronic and optoelectronic devices
相似化合物的比较
2-Bromo-3-methylthiophene: Similar in structure but with the bromine atom at a different position on the thiophene ring.
3-Bromothiophene: Lacks the methyl group, making it less reactive in certain substitution reactions.
2-Bromo-3,5-dimethylthiophene: Contains additional methyl groups, affecting its reactivity and physical properties
Uniqueness: 3-(Bromomethyl)thiophene is unique due to the presence of both a bromine atom and a methyl group on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science .
属性
IUPAC Name |
3-(bromomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHYRUAHXHHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188399 | |
| Record name | 3-(Bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34846-44-1 | |
| Record name | 3-(Bromomethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(BROMOMETHYL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX786XKM7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromomethylthiophene so useful in organic synthesis?
A1: This compound serves as a valuable precursor in various reactions due to the reactivity of its bromomethyl group. This group readily participates in nucleophilic substitution reactions, allowing for the attachment of diverse molecular fragments to the thiophene ring. [, , , , ]
Q2: Can you give some examples of how 3-Bromomethylthiophene is used to synthesize more complex molecules?
A2: Certainly. It has been utilized in the synthesis of various heterocyclic compounds. For instance:
- Annulated Heterocycles: Researchers have employed 3-Bromomethylthiophene in Lewis acid-mediated domino reactions with arenes and heteroarenes to construct annulated heterocycles. This process involves arylation followed by intramolecular cyclization and aromatization. []
- Bisthienothiepinones: The compound acts as a key intermediate in the synthesis of four isomeric bisthienothiepinones. The process involves a series of reactions including displacement, hydrolysis, acid chloride formation, and ring closure. []
- Pyrrolodiazepines: Several studies highlight the use of 3-Bromomethylthiophene in the synthesis of pyrrolodiazepine derivatives. These syntheses typically involve multi-step procedures with the bromomethyl group participating in alkylation or substitution reactions to build the desired ring systems. [, ]
Q3: Are there any specific reaction conditions or catalysts that facilitate these reactions with 3-Bromomethylthiophene?
A3: Yes, the reaction conditions and catalysts can significantly influence the outcome. For example:
- Lewis Acids: Lewis acids, such as stannic chloride, can mediate domino reactions, leading to the formation of annulated heterocycles. []
- Nucleophilic Substitution: Various nucleophiles, such as thiophene-3-thiolate, can react with the bromomethyl group, leading to the formation of thioethers. []
- Base-mediated Reactions: Strong bases can generate the corresponding anion, which can then react with various electrophiles. [, ]
Q4: What spectroscopic data can be used to characterize 3-Bromomethylthiophene?
A4: The following spectroscopic techniques are commonly used for characterization:
- NMR Spectroscopy (1H and 13C): NMR provides information about the hydrogen and carbon environments within the molecule. [, ]
- Infrared Spectroscopy (IR): IR spectroscopy reveals information about the functional groups present in the molecule. []
- Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of the compound. []
Q5: Are there any known challenges or limitations associated with using 3-Bromomethylthiophene in synthesis?
A5: While it is a versatile reagent, some potential challenges exist:
- Regioselectivity: In some reactions, controlling the regioselectivity of the bromination of the thiophene ring can be challenging. []
- Stability: The compound can be sensitive to light and heat, potentially requiring storage under controlled conditions. []
Q6: Are there any commercially available polymers incorporating 3-Bromomethylthiophene?
A6: Yes, researchers have synthesized soluble copolymers containing 3-Bromomethylthiophene. For example, copolymers of poly(3-penthylthiophene) and poly(3-phosphate diethyl 3-thienylmethyl) have been created by functionalizing a copolymer containing 3-Bromomethylthiophene. These materials have shown potential in optoelectronic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


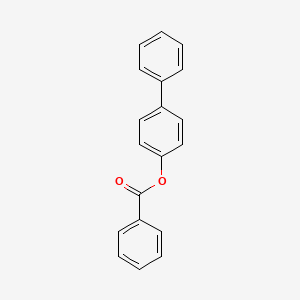
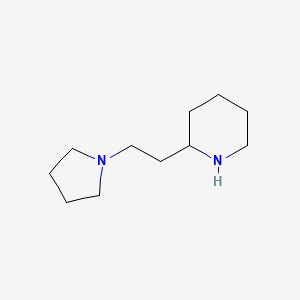
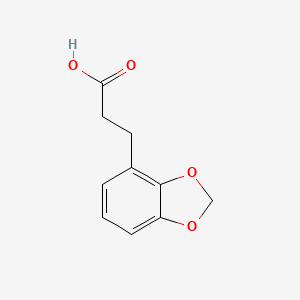

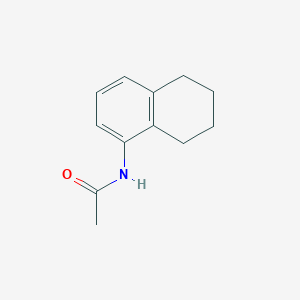


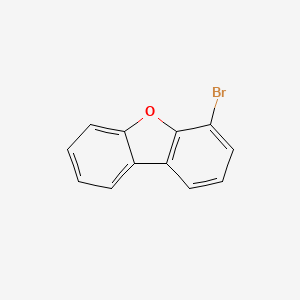
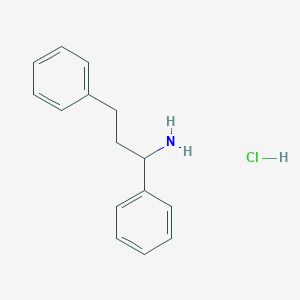
![7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole](/img/structure/B1267967.png)
